methyl 4-[(2,6-difluorobenzoyl)amino]benzoate
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Description
Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate is a compound studied for its chemical structure and reactions. While specific studies directly on this compound are scarce, research on structurally similar compounds provides insight into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and cyclization, to form complex structures. For instance, compounds like methyl 4-isonicotinamidobenzoate are synthesized through reactions involving methyl 4-aminobenzoate and different chloride hydrochlorides, indicating a potential pathway for synthesizing similar compounds such as methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Zhang & Zhao, 2010).
Molecular Structure Analysis
Structural analysis of similar compounds reveals complex hydrogen bonding and molecular geometries. For instance, the crystal structure analysis of related compounds shows specific hydrogen bonding patterns and molecular alignments that could resemble those of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Atria et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds include reactions such as palladium-catalyzed cyclization and characteristics like regiocontrol by fluorine atoms, which may be applicable to the synthesis and behavior of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Thornton & Jarman, 1990).
Physical Properties Analysis
The physical properties of structurally related compounds, such as solubility, melting points, and crystal structures, provide insights into the potential physical characteristics of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate. These can include factors like hydrolysis rates and crystal packing patterns (Alemán et al., 1999).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and degradation patterns of related compounds can inform the expected chemical behavior of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate. Studies show how substituent effects and chemical environments influence the reactions and stability of similar molecules (Ghauri et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(2,6-difluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTJOVYPHFUJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate |
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